

Technical Comparison Guide: IR Characterization of 2,4-Difluoro-6-nitrobenzodifluoride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,4-Difluoro-6-nitrobenzodifluoride

CAS No.: 1805063-56-2

Cat. No.: B1410693

[Get Quote](#)

Executive Summary

2,4-Difluoro-6-nitrobenzodifluoride (CAS: 1805063-56-2) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive scaffolds, particularly kinase inhibitors and agrochemicals.^{[1][2]} Its structural uniqueness lies in the difluoromethyl (

) group, which acts as a lipophilic hydrogen bond donor—a "bioisostere" often superior to trifluoromethyl (

) or hydroxyl groups for metabolic stability and binding affinity.

This guide provides a detailed Infrared (IR) spectroscopic analysis of the molecule, distinguishing it from its common analogs like 2,4-Difluoronitrobenzene and Trifluoromethyl derivatives.

Chemical Identity & Structural Logic^{[3][4]}

Property	Detail
Systematic Name	1-(Difluoromethyl)-2,4-difluoro-6-nitrobenzene
CAS Number	1805063-56-2
Molecular Formula	
Molecular Weight	209.10 g/mol
Physical State	Low-melting solid or liquid (Predicted based on analogs)
Key Functional Groups	Difluoromethyl (), Nitro (), Fluoro-aromatic

Structural Diagram

The following diagram illustrates the chemical structure and the key vibrational nodes analyzed in the IR spectrum.

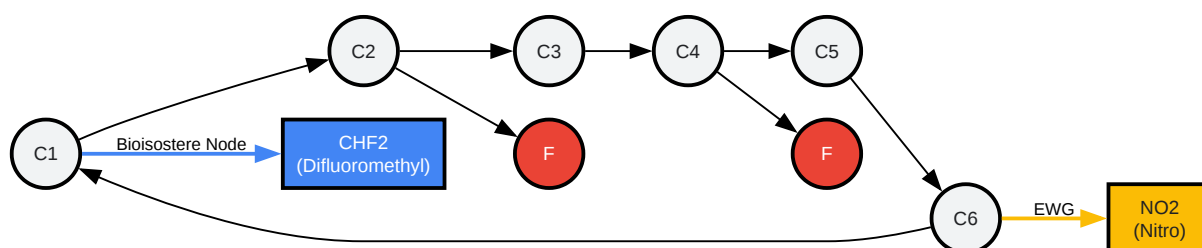


Fig 1. Structural connectivity of 2,4-Difluoro-6-nitrobenzodifluoride highlighting key IR-active groups.

[Click to download full resolution via product page](#)

Infrared (IR) Spectral Analysis[3][4][7][8][9][10]

The IR spectrum of **2,4-Difluoro-6-nitrobenzodifluoride** is dominated by the electron-withdrawing effects of the nitro and fluorine groups.[3] The most critical diagnostic feature is the

C-H stretch, which distinguishes this compound from analogs.

Predicted Characteristic Absorption Peaks[9][10]

Functional Group	Frequency (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Note
Aromatic C-H	3050 – 3100	Weak	Stretching (C-H)	Standard aromatic signature.
Difluoromethyl C-H	2980 – 3020	Weak/Medium	Stretching (C-H)	CRITICAL ID: Absent in analogs. The gem-difluoro effect makes this C-H acidic and distinct.
Nitro ()	1535 – 1555	Strong	Asymmetric Stretch	Highly diagnostic. Shifted to higher wavenumbers due to F-substitution.
Nitro ()	1340 – 1360	Strong	Symmetric Stretch	Paired with the 1540 peak.
Aromatic Ring	1450 – 1610	Medium	C=C Ring Breathing	Often split into 2-3 bands (e.g., ~1600, ~1480).
C-F (Aromatic)	1200 – 1270	Very Strong	C-F Stretch	Broad, intense band.
C-F (Alkyl)	1100 – 1350	Very Strong	C-F Stretch	Overlaps with aromatic C-F; creates a "super-band" region in the fingerprint zone.

Detailed Mechanism of Key Peaks

- The "Difluoro" Fingerprint (vs.):
 - Mechanism: The group contains a single C-H bond on an carbon. While groups are "silent" in the 2800–3100 cm^{-1} region, the group exhibits a distinct, often weak C-H stretch around 2980–3020 cm^{-1} .
 - Why it matters: This peak confirms the presence of the hydrogen bond donor motif essential for bioisosteric applications.
- Nitro Group Shifts:
 - Mechanism: The presence of fluorine atoms at positions 2 and 4 creates an electron-deficient ring. This inductive effect pulls electron density away from the nitro group, slightly increasing the bond order of the N=O bonds.
 - Result: Expect the asymmetric nitro stretch to appear at the higher end of the range (~1550 cm^{-1}) compared to non-fluorinated nitrobenzene (~1520 cm^{-1}).

Comparative Performance Guide

When selecting a building block for drug discovery, researchers often compare the Difluoromethyl (

) variant against the Trifluoromethyl (

) and Methyl (

) analogs.

Comparison Table: IR & Chemical Properties

Feature	2,4-Difluoro-6-nitrobenzodifluoride ()	2,4-Difluoro-6-nitrobenzotrifluoride ()	2,4-Difluoro-6-nitrotoluene ()
IR Diagnostic (3000 region)	Unique peak ~2990 cm ⁻¹ (C-H)	No peaks (Silent)	Strong peaks ~2920/2850 cm ⁻¹ ()
H-Bond Donor Ability	Yes (Weak)	No	No
Lipophilicity (LogP)	Moderate	High	Moderate
Metabolic Stability	High (blocks oxidation)	Very High	Low (benzylic oxidation prone)
Primary Use	Bioisostere for -OH/-SH	Bioisostere for -Cl/-Me	Standard scaffold

Decision Logic

- Choose the

(Benzodifluoride) if your target requires a hydrogen bond donor to improve potency but you need to maintain lipophilicity.

- Choose the

analog if you strictly require metabolic blocking and higher lipophilicity without H-bonding.

Experimental Protocol: ATR-FTIR Analysis

To ensure reproducible spectral data for this fluorinated intermediate, use Attenuated Total Reflectance (ATR). This method is superior to KBr pellets for low-melting solids and liquids, preventing moisture contamination which can obscure the critical C-H regions.

Workflow Diagram

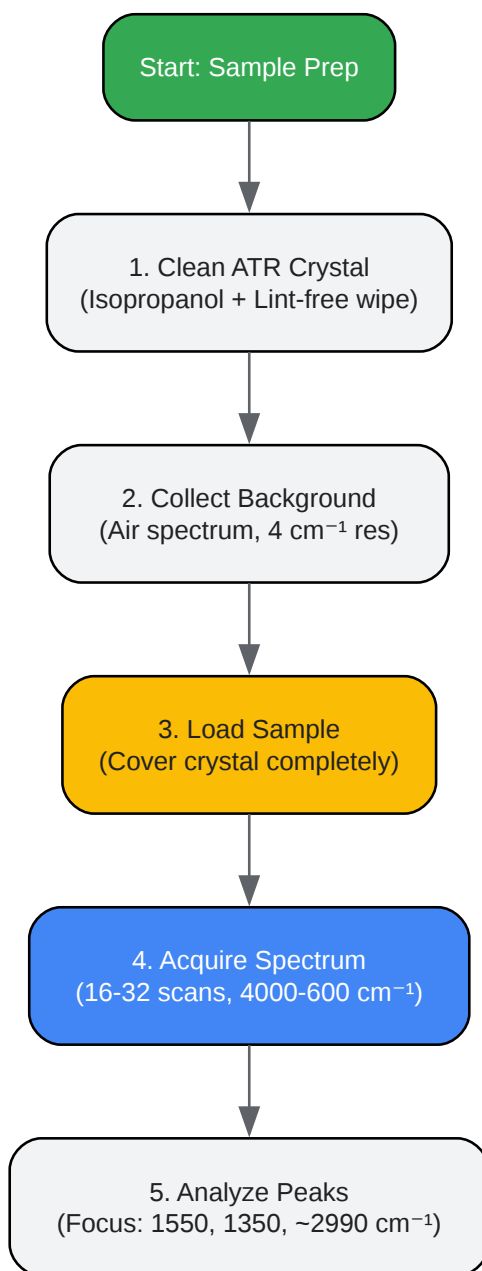


Fig 2. Step-by-step ATR-FTIR acquisition protocol for fluorinated nitrobenzenes.

[Click to download full resolution via product page](#)

Protocol Steps

- **Crystal Selection:** Use a Diamond or ZnSe ATR crystal. Diamond is preferred due to the potential corrosiveness of fluorinated nitro compounds.

- Background: Collect an air background spectrum (minimum 16 scans) immediately before sampling.
- Sample Application:
 - If Liquid: Place 1 drop directly on the crystal center.
 - If Solid: Place ~10 mg on the crystal and apply pressure using the anvil until the force gauge indicates optimal contact.
- Acquisition: Scan from 4000 to 600 cm^{-1} at a resolution of 4 cm^{-1} .
- Cleaning: Immediately clean the crystal with Isopropanol. Caution: Nitro compounds can be toxic; dispose of waste in designated halogenated organic waste streams.

References

- NIST Chemistry WebBook. (2024). Infrared Spectrum of 2,4-Difluoronitrobenzene (Analog Comparison). National Institute of Standards and Technology.[4][5][6] Retrieved from [[Link](#)]
- Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. *Journal of Organic Chemistry*.
- Socrates, G. (2004). *Infrared and Raman Characteristic Group Frequencies: Tables and Charts*. 3rd Edition. Wiley. (Source for C-F and Nitro group frequency assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1805063-56-2 Cas No. | 2,4-Difluoro-6-nitrobenzodifluoride | Matrix Scientific \[matrixscientific.com\]](#)
- [2. 1805063-56-2 Cas No. | 2,4-Difluoro-6-nitrobenzodifluoride | Matrix Scientific \[matrixscientific.com\]](#)

- [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [4. 2,4-Difluoro-6-nitroacetanilide \[webbook.nist.gov\]](https://webbook.nist.gov)
- [5. 2,4-Difluoronitrobenzene \[webbook.nist.gov\]](https://webbook.nist.gov)
- [6. High Accuracy OH Reaction Rate Constants of CH₂=CF-CF₃ and trans-CHF=CF-CF₃ and IR Absorption Spectra | NIST \[nist.gov\]](https://nist.gov)
- To cite this document: BenchChem. [Technical Comparison Guide: IR Characterization of 2,4-Difluoro-6-nitrobenzodifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1410693/docs#technical-comparison-guide-ir-characterization-of-2-4-difluoro-6-nitrobenzodifluoride\]](https://www.benchchem.com/product/b1410693/docs#technical-comparison-guide-ir-characterization-of-2-4-difluoro-6-nitrobenzodifluoride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check